Cas no 180915-70-2 (1H-Inden-1-amine, 2,3-dihydro-N-(phenylmethyl)-, (1R)-)
180915-70-2 structure
Product Name:1H-Inden-1-amine, 2,3-dihydro-N-(phenylmethyl)-, (1R)-
CAS No:180915-70-2
MF:C16H17N
MW:223.312884092331
CID:3819217
PubChem ID:10198403
Update Time:2025-04-22
1H-Inden-1-amine, 2,3-dihydro-N-(phenylmethyl)-, (1R)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Inden-1-amine, 2,3-dihydro-N-(phenylmethyl)-, (1R)-
- (R)-N-Benzyl-2,3-dihydro-1H-inden-1-amine
- 180915-70-2
- SCHEMBL7149968
-
- Inchi: 1S/C16H17N/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2/t16-/m1/s1
- InChI Key: PCOXFQPFGPYUBK-MRXNPFEDSA-N
- SMILES: N([C@@H]1CCC2C=CC=CC1=2)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 223.136099547Da
- Monoisotopic Mass: 223.136099547Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12Ų
1H-Inden-1-amine, 2,3-dihydro-N-(phenylmethyl)-, (1R)- Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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